molecular formula C20H24BN3O3 B15094654 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15094654
M. Wt: 365.2 g/mol
InChI Key: FNUAKIDRQNBGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a boronate ester-functionalized pyrazolopyridine derivative. Its structure features:

  • Pyrazolo[3,4-b]pyridine core: A bicyclic heteroaromatic system with fused pyrazole and pyridine rings.
  • Pinacol boronate ester at position 5: Enables Suzuki-Miyaura cross-coupling reactions for further derivatization .

This compound is primarily used in medicinal chemistry as a synthetic intermediate for constructing kinase inhibitors, topoisomerase-targeting agents, and phototheranostic platforms .

Properties

Molecular Formula

C20H24BN3O3

Molecular Weight

365.2 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H24BN3O3/c1-19(2)20(3,4)27-21(26-19)16-10-15-11-23-24(18(15)22-12-16)13-14-6-8-17(25-5)9-7-14/h6-12H,13H2,1-5H3

InChI Key

FNUAKIDRQNBGSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]Pyridine Core

The pyrazolo[3,4-b]pyridine skeleton is typically constructed via cyclocondensation of 2-chloro-3-cyanopyridine with hydrazine derivatives. For example, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is synthesized through sequential diazotization and iodination. The 4-methoxybenzyl group is introduced early to protect the N1 position and direct subsequent functionalization.

Step Reagents/Conditions Yield Reference
Cyclocondensation 2-Chloro-3-cyanopyridine, hydrazine hydrate, EtOH, reflux 78%
Iodination NaNO₂, H₂SO₄, KI, 0–5°C 65%
N1-Protection 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C 89%

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Suzuki-Miyaura Broad substrate scope, mild conditions Requires pre-formed boronic acid/ester 70–85%
Miyaura Borylation Direct use of B₂Pin₂, fewer steps Sensitive to moisture/oxygen 65–75%

Scale-Up and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates:

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching.
  • Solvent Selection : Toluene replaces dioxane for safer processing.
  • Purification : Silica gel chromatography is replaced with recrystallization (hexane/EtOAc) to improve throughput.

Case Study : A 100 g batch of 5-bromo precursor yielded 86.4 g (82%) of the target compound using Pd(OAc)₂/dppf in toluene/H₂O at 100°C.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the dioxaborolane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazolo[3,4-b]pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions, including reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or π-π stacking, with these targets. This can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound A : 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Key Difference : A methyl group at position 3 instead of the 4-methoxybenzyl group at position 1.
  • Impact :
    • Solubility : Higher aqueous solubility due to reduced hydrophobicity.
    • Reactivity : Methyl groups are less sterically hindering, facilitating cross-coupling reactions.
    • Applications : Used in Pd-catalyzed couplings for drug discovery .
Compound B : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Key Difference: No substituent at position 1 (hydrogen instead of 4-methoxybenzyl).
  • Impact :
    • Electronic Properties : The unsubstituted pyrazole ring has lower electron density, altering reactivity in electrophilic substitutions.
    • Stability : Increased susceptibility to oxidation at position 1.
    • Molecular Weight : 245.09 g/mol (vs. ~375 g/mol for the target compound) .
Compound C : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Key Difference : Methyl group at position 1 instead of 4-methoxybenzyl.
  • Impact :
    • Lipophilicity : LogP ~2.5 (estimated), lower than the target compound due to the smaller substituent.
    • Synthetic Utility : Commercial availability (CAS 1312312-78-9) makes it a common intermediate .

Core Heterocycle Modifications

Compound D : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-thieno[3,2-c]pyrazol-3-amine
  • Key Difference: Thieno[3,2-c]pyrazole core replaces pyrazolo[3,4-b]pyridine.
  • Impact :
    • Electronic Structure : Sulfur atom increases electron-withdrawing effects, reducing boronate reactivity.
    • Biological Activity : Demonstrates potent glycogen synthase kinase 3α inhibition .
Compound E : 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Key Difference: Monocyclic pyridine core instead of bicyclic pyrazolopyridine.
  • Synthetic Applications: Used in fragment-based drug design .

Boronate Ester Modifications

Property Target Compound Compound B Compound C
Boronate Reactivity High (electron-rich core) Moderate High
Hydrolysis Stability Stable in inert atmosphere Sensitive to protic solvents Stable under dry conditions
Coupling Efficiency >90% yield (Pd catalysis) ~85% yield ~88% yield

The target compound’s 4-methoxybenzyl group enhances steric protection of the boronate ester, improving stability during storage .

Biological Activity

1-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H23BN2O3
  • Molecular Weight : 314.19 g/mol
  • CAS Number : 1105039-88-0

The unique structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The incorporation of the dioxaborolane moiety enhances its interaction with biological systems by facilitating the formation of non-covalent bonds with target proteins.

Inhibition Studies

In recent studies, the compound has shown promising results as an inhibitor of certain enzymes involved in key cellular processes. For instance:

  • NUDT5 Inhibition : The compound exhibited an IC50 value of approximately 0.270 µM against NUDT5, a critical enzyme involved in ADP-ribose metabolism. This suggests that it may play a role in modulating cellular responses to DNA damage and stress .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound using various cancer cell lines. The results indicated that:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types.
  • Mechanistic Insights : Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound was assessed for its neuroprotective effects:

  • Neuroprotection Assay : The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxins.
  • Potential Therapeutic Target : These findings suggest that it could be developed as a therapeutic agent for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazolo[3,4-b]pyridine scaffold can alter biological activity:

ModificationEffect on ActivityReference
Addition of methoxy groupIncreased potency against NUDT5
Variation in dioxaborolane structureAltered binding affinity

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and pyrazolo[3,4-b]pyridine protons (δ 7.5–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identify key functional groups (e.g., B-O stretches at ~1350 cm⁻¹ for the boronate ester) .
  • Melting point analysis : Confirm purity (e.g., 133°C for structurally similar derivatives) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region, especially when substituents cause steric hindrance .

How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity?

Basic Research Focus
The boronate ester serves as:

  • A protecting group for boronic acids, enhancing stability during synthesis.
  • A cross-coupling handle for Suzuki-Miyaura reactions, enabling C-C bond formation with aryl halides .

Advanced Insight : Monitor boronate hydrolysis under aqueous conditions (e.g., in HPLC analysis) to avoid undesired decomposition .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced Research Focus

  • Solvent selection : Toluene or DMF enhances cyclization efficiency compared to polar solvents .
  • Catalyst screening : Replace TFA with Lewis acids (e.g., ZnCl₂) to reduce side reactions in moisture-sensitive steps .
  • Temperature control : Reflux (~110°C) ensures complete cyclization but may require inert atmospheres for oxygen-sensitive intermediates .

Data-Driven Example : A 10°C increase in reflux temperature improved yields by 12% in analogous pyrazolo[3,4-b]pyridine syntheses .

How to resolve contradictions in spectral data between computational predictions and experimental results?

Q. Advanced Research Focus

  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to identify misassignments.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyridine ring substitution) .

Case Study : A 0.3 ppm deviation in predicted vs. observed ¹H NMR shifts for the 4-methoxybenzyl group was traced to solvent polarity effects in DMSO-d₆ .

What strategies mitigate solubility challenges in biological assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO:EtOH (1:1) to dissolve the compound while maintaining >95% stability over 24 hours .
  • Pro-drug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrazole nitrogen to enhance aqueous solubility .

Caution : Boronate esters may hydrolyze in buffered solutions (pH > 7.0), necessitating stability studies before biological testing .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Core modifications : Replace the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., 4-CF₃) to modulate electronic effects .
  • Boronate diversification : Substitute the pinacol boronate with MIDA or trifluoroborate salts to alter reactivity in cross-coupling .

Biological Relevance : Pyrazolo[3,4-b]pyridine derivatives show anticancer activity by targeting kinase domains, suggesting SAR studies on ATP-binding pocket interactions .

What challenges arise when scaling synthesis from lab to pilot scale?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using EtOH/H₂O mixtures) for cost-effective large-scale purification .
  • Catalyst recycling : Immobilize TFA on silica gel to reduce waste and improve atom economy .

Yield Optimization : Pilot-scale trials of analogous compounds achieved 78% yield via continuous-flow reactors, reducing reaction time by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.